molecular formula C14H18N2O3 B1525830 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid CAS No. 1183884-90-3

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid

Cat. No. B1525830
M. Wt: 262.3 g/mol
InChI Key: NFBGVSZLXMXIBS-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid (hereafter referred to as 4-PACA) is a cyclic carboxylic acid derivative of pyridine. It has been studied extensively for its potential applications in various fields such as organic synthesis, drug design, and biological research. 4-PACA has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for further research.

Scientific Research Applications

  • Anti-Fibrosis Activity

    • Field : Medicinal Chemistry
    • Application : Pyridine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Methods : The study involved the design and synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . The biological activities of these compounds were then evaluated against HSC-T6 cells .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Anticancer Activity

    • Field : Pharmaceutical Sciences
    • Application : Pyridine-containing compounds have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
    • Methods : This involves the synthesis of a variety of pyridine derivatives .
    • Results : Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine provided a great possibility for treatment .
  • Bioactive Ligands and Chemosensors

    • Field : Medicinal Chemistry
    • Application : Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
    • Methods : The study involved the design and synthesis of a series of novel Schiff bases derived from pyridine derivatives .
    • Results : These Schiff bases possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc. and considered as a versatile pharmacophore group .
  • Cardiac Ionic Channels

    • Field : Pharmaceutical Sciences
    • Application : Pyridine derivatives regulate several voltage-gated ion channel behaviors, including sodium (Nav), calcium (Cav), and potassium (Kv) channels, and are set as a therapeutic approach .
    • Methods : This involves the synthesis of a variety of pyridine derivatives .
    • Results : Particularly, calcium-channel blockers are the most common action of medicines with a dihydropyridine ring and are often used to treat hypertension and heart-related problems .
  • Electrochemistry

    • Field : Electrochemistry
    • Application : Pyridine derivatives are important in the field of electrochemistry . They can make an unequivocal contribution to the studies of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds on a gram scale .
    • Methods : The study involved the research of reduction–oxidation mechanisms of hydrogenated pyridine derivatives combining analytical and preparative electrochemical methods .
    • Results : The research contributions of electrochemists in Latvia since 1990 have been highlighted in this field .
  • Supramolecular Structures

    • Field : Supramolecular Chemistry
    • Application : Bipyridines and their derivatives, which are pyridine-based compounds, are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
    • Methods : This involves the synthesis of a variety of bipyridine derivatives .
    • Results : Bipyridines and their derivatives have been found to have a wide variety of therapeutic potential .

properties

IUPAC Name

4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBGVSZLXMXIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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